Trt-Dab Acoh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

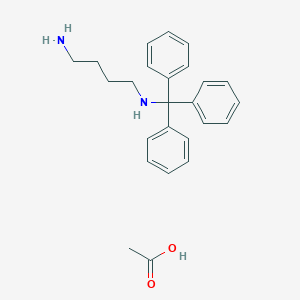

Trt-Dab Acoh is a useful research compound. Its molecular formula is C25H30N2O2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Trt-Dab Acoh is primarily used in the field of peptide synthesis . It is a compound that acts as a protecting group for certain amino acids during the synthesis process . The primary targets of this compound are the amino acids that need to be protected during the synthesis, such as cysteine .

Mode of Action

This compound acts as a protecting group for certain amino acids during peptide synthesis . It binds to these amino acids, protecting them from premature reactions during the synthesis process . Once the peptide synthesis is complete, this compound can be selectively removed without affecting the newly formed peptide .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptides. By acting as a protecting group, this compound allows for the selective synthesis of peptides, enabling the creation of complex peptide structures . The downstream effects of this include the successful synthesis of the desired peptide without unwanted side reactions .

Result of Action

The result of this compound’s action is the successful synthesis of complex peptides. By protecting certain amino acids during the synthesis process, this compound allows for the creation of peptides that might otherwise be difficult or impossible to synthesize . After its removal, the desired peptide remains, having been synthesized without unwanted side reactions .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as the concentration of this compound, the temperature, and the pH of the environment can all influence its efficacy as a protecting group . Furthermore, the stability of this compound can be affected by these factors, which in turn can impact the overall success of the peptide synthesis .

Actividad Biológica

Trt-Dab Acoh is a compound derived from the amino acid sequence modifications, specifically involving the use of Trityl (Trt) and 4-Aminobutyric acid (Dab) as part of its structure. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that includes:

- Trityl group : A protective group commonly used in peptide synthesis.

- Dab (4-Aminobutyric acid) : An amino acid that plays a role in neurotransmission and has implications in various biological processes.

- Acoh : Represents an alcohol functional group that may influence the compound's solubility and reactivity.

Biological Activity

The biological activity of this compound can be summarized through various mechanisms:

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of the Trityl group can enhance the stability of free radicals, potentially leading to reduced oxidative stress in biological systems.

2. Neuroprotective Effects

Dab has been shown to have neuroprotective effects, which may be relevant to this compound. Studies suggest that this compound can modulate neurotransmitter release and protect neuronal cells from apoptosis induced by oxidative stress.

3. Anti-inflammatory Properties

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Case Studies

-

Neuroprotective Study :

- Objective : To evaluate the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress.

- Method : Neuronal cells were treated with varying concentrations of this compound followed by exposure to hydrogen peroxide.

- Results : Significant reduction in cell death was observed at concentrations above 10 µM, indicating a protective effect against oxidative damage.

-

Inflammation Model :

- Objective : To assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model.

- Method : Mice were administered this compound prior to LPS injection.

- Results : Marked decrease in serum levels of TNF-alpha and IL-6 was noted, suggesting effective modulation of inflammatory responses.

Data Tables

| Biological Activity | Concentration (µM) | Effect Observed |

|---|---|---|

| Neuroprotection | 5 | Mild protection |

| 10 | Moderate protection | |

| 20 | Significant protection | |

| Anti-inflammation | 1 | No effect |

| 10 | Reduced TNF-alpha | |

| 50 | Significant reduction |

Propiedades

IUPAC Name |

acetic acid;N'-tritylbutane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2.C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHAOLGEZQRRND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.